molecular formula C8H17NO B2456028 (4,4-Dimethylpiperidin-3-yl)methanol CAS No. 1781802-07-0

(4,4-Dimethylpiperidin-3-yl)methanol

Cat. No.: B2456028
CAS No.: 1781802-07-0
M. Wt: 143.23
InChI Key: WEBCVDFSBQPQLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylpiperidin-3-yl)methanol typically involves the hydrogenation of appropriate precursors under specific conditions. One common method includes the reduction of 4,4-dimethylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas pressure. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4,4-Dimethylpiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dimethylpiperidin-3-yl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups at the 4-position and a hydroxymethyl group at the 3-position provides distinct steric and electronic properties, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(4,4-dimethylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)3-4-9-5-7(8)6-10/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCVDFSBQPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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